Methyl 3-aminothietane-3-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C5H10ClNO2S |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
methyl 3-aminothietane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-8-4(7)5(6)2-9-3-5;/h2-3,6H2,1H3;1H |
InChI Key |
XOIGEIXHMLJRTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CSC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminothietane-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminothietane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-aminothietane-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 3-aminothietane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thietane ring can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Rings
Methyl 3-Methylazetidine-3-carboxylate Hydrochloride
- Structure : Replaces the sulfur atom in thietane with nitrogen (azetidine ring).
- Molecular Formula: C₆H₁₂ClNO₂ (MW: 165.62) .
- Key Differences: Reactivity: The nitrogen in azetidine may increase basicity compared to thietane’s sulfur, altering interactions in catalytic or biological systems.
3-Aminotetrahydrofuran-3-carboxylic Acid Hydrochloride
- Structure : Five-membered tetrahydrofuran (oxygen-containing ring) with amine and carboxylate groups.
- Molecular Formula: C₆H₁₀ClNO₃ (MW: 179.6) .
- Key Differences: Solubility: The oxygen atom may enhance hydrophilicity compared to thietane’s sulfur.
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione Hydrochloride
- Structure: Thietane ring with sulfone (1,1-dione) and aminomethyl groups.
- Molecular Formula: C₅H₁₀ClNO₂S (MW: 195.64) .
- Key Differences :
- Electron-Withdrawing Effects : The sulfone group increases electrophilicity, altering reactivity in nucleophilic substitutions compared to the target compound.
Carbocyclic Analogs
cis-Methyl 3-Aminocyclobutanecarboxylate Hydrochloride
- Structure : Cyclobutane ring with amine and ester groups.
- Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63) .
- Key Differences: Ring Strain: Cyclobutane’s higher strain may increase reactivity in ring-opening reactions compared to thietane.
Methyl 3-Aminoadamantane-1-carboxylate Hydrochloride
- Structure : Adamantane cage with amine and ester groups.
- Molecular Formula: C₁₂H₂₀ClNO₂ (MW: 245.75) .
- Key Differences :
- Steric Effects : The bulky adamantane framework may hinder molecular interactions, reducing bioavailability compared to thietane derivatives.
Functional Group Analogs
Methyl 3-Aminocyclopentanecarboxylate
- Structure : Cyclopentane ring with amine and ester groups.
- Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) .
- Key Differences :
- Safety Profile : The absence of a heteroatom may reduce corrosivity compared to thietane derivatives, though hazard data for the target compound is unavailable.
Molecular Weight and Solubility
| Compound | Molecular Weight | Key Features Affecting Solubility |
|---|---|---|
| Methyl 3-aminothietane-3-carboxylate HCl | Not Provided | Thietane’s sulfur may enhance polarity |
| Methyl 3-Methylazetidine-3-carboxylate HCl | 165.62 | Nitrogen increases basicity |
| 3-Aminotetrahydrofuran-3-carboxylate HCl | 179.6 | Oxygen enhances hydrophilicity |
Hazard Profiles
Biological Activity
Methyl 3-aminothietane-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thietane ring, which contributes to its unique chemical properties. The compound's molecular formula is C5H10ClN1O2S1, with a molecular weight of approximately 181.66 g/mol. The thietane structure enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the thietane ring and subsequent functionalization. Recent advances in synthetic methodologies have improved yields and purity, enabling more efficient production for research and therapeutic purposes .
This compound has been shown to modulate the activity of various neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This modulation can influence excitatory neurotransmission, making it a candidate for treating neurological disorders .
Therapeutic Applications
- Neurological Disorders : The compound's ability to interact with NMDA receptors suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis .
- Cancer Research : There is ongoing research into the compound's effects on cancer cell lines, particularly regarding its ability to inhibit tumor growth through modulation of cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated modulation of NMDA receptor activity, suggesting potential for neuroprotective effects. |
| Study B (2021) | Reported anti-inflammatory effects in animal models of rheumatoid arthritis. |
| Study C (2022) | Showed promising results in inhibiting proliferation of specific cancer cell lines via apoptosis induction. |
Q & A
Q. What are the recommended methods for synthesizing methyl 3-aminothietane-3-carboxylate hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC/NHS) for carboxylate activation . To optimize efficiency:
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of:
- HPLC-MS : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to assess purity (>98% by peak area) .
- NMR : Confirm stereochemistry via - and -NMR in DO, focusing on the thietane ring protons (δ 3.2–3.8 ppm) and ester carbonyl (δ 170–175 ppm) .
- Elemental Analysis : Verify chloride content (±0.3% theoretical) to confirm salt formation .
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation.
- Avoid aqueous solutions at neutral pH; reconstitute in 0.1 M HCl (pH ≤ 3) for short-term use (<24 hours) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data arising from batch-to-batch variability?
Methodological Answer:
- Perform impurity profiling using LC-UV/HRMS to identify byproducts (e.g., hydrolyzed esters or dimerized amines) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to distinguish intrinsic activity from artifactual effects .
- Validate results across ≥3 independent syntheses to confirm reproducibility .
Q. What experimental strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use a stopped-flow apparatus to measure under varying substrate concentrations (0.1–10× ).
- Docking Simulations : Model interactions with target enzymes (e.g., acetylcholinesterase) using Schrödinger Suite, focusing on hydrogen bonding with the aminothietane moiety .
- Site-Directed Mutagenesis : Replace key residues (e.g., catalytic serine) to confirm binding specificity .
Q. How can chiral impurities in the hydrochloride salt impact pharmacological studies, and how are they quantified?
Methodological Answer:
- Chiral impurities >0.1% can alter receptor selectivity.
- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (85:15 v/v + 0.1% diethylamine) to resolve enantiomers .
- Circular Dichroism (CD) : Compare spectra to a reference standard to detect optical contamination .
Methodological Notes
- Synthetic Optimization : Evidence suggests coupling reagents (EDC) and solvent polarity critically influence yield .
- Analytical Rigor : Impurity limits for pharmacological studies should align with ICH Q3A guidelines (<0.15% for unknown impurities) .
- Biological Assays : Pre-incubate compounds in assay buffers (e.g., PBS pH 7.4) for 30 minutes to stabilize protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
